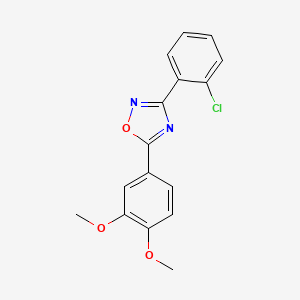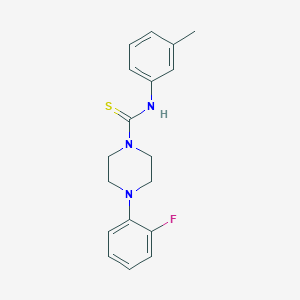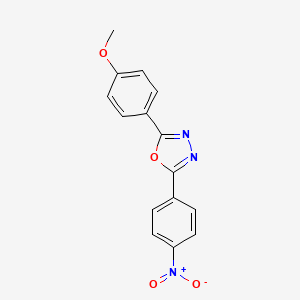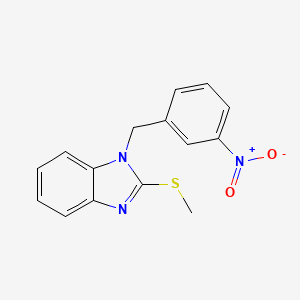![molecular formula C19H21N3O3 B5877666 ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have activity against certain types of cancer cells, as well as other biological effects.
作用機序
The mechanism of action of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is not fully understood, but several studies have provided some insight. One study found that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of several cellular processes, including cell growth and survival. Another study suggested that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. For example, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Furthermore, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate in lab experiments is that it has been shown to have activity against certain types of cancer cells, which makes it a potential candidate for further study as an anticancer agent. However, one limitation is that the mechanism of action of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate can be challenging, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, in order to better understand how it exerts its biological effects. Another direction is to explore the potential therapeutic applications of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, particularly in the treatment of cancer. In addition, further studies could be conducted to determine the optimal dosage and administration of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, as well as its potential side effects. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, which could facilitate its use in further studies.
合成法
The synthesis of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been described in several research articles. One method involves the reaction of 3-cyanoindole with ethyl 4-piperidinecarboxylate in the presence of acetic anhydride and triethylamine. The resulting ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is then treated with acetic acid to yield ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate. Other methods involve the use of different reagents and conditions, but the general approach is similar.
科学的研究の応用
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Several research articles have reported that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has activity against certain types of cancer cells, including breast, lung, and colon cancer cells. In addition, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have other biological effects, such as inhibiting angiogenesis and inducing apoptosis.
特性
IUPAC Name |
ethyl 1-[2-(3-cyanoindol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-19(24)14-7-9-21(10-8-14)18(23)13-22-12-15(11-20)16-5-3-4-6-17(16)22/h3-6,12,14H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIAFCTYIKEOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)


![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)